2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE
Description
2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE is a synthetic organic compound that belongs to the class of tetraazoles. Tetraazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Properties
IUPAC Name |
5-(3-ethoxy-4-methoxyphenyl)-2-prop-2-enyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-4-8-17-15-13(14-16-17)10-6-7-11(18-3)12(9-10)19-5-2/h4,6-7,9H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWSIUGHWIDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE typically involves the following steps:
Formation of the Phenyl Ring: The starting material, 3-ethoxy-4-methoxybenzaldehyde, undergoes a series of reactions to introduce the allyl group at the 2-position.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the tetraazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the tetraazole ring.
Substitution: Substitution reactions at the allyl or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could lead to partially or fully reduced tetraazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-ALLYL-5-PHENYL-2H-1,2,3,4-TETRAAZOLE: Lacks the ethoxy and methoxy groups.
2-ALLYL-5-(3-METHOXY-4-ETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE: Similar structure but with reversed positions of ethoxy and methoxy groups.
Uniqueness
The presence of both ethoxy and methoxy groups on the phenyl ring of 2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE may confer unique chemical properties, such as altered reactivity or solubility, compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
